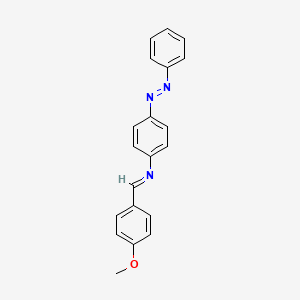

p-Methoxybenzylidene p-phenylazoaniline

Description

Contextualizing Azomethine and Azo Functional Groups in Advanced Materials Research

Similarly, the azo group is a photoactive chromophore that has been extensively utilized in the development of dyes and pigments. The trans-cis isomerization of the N=N double bond upon exposure to light is a key property that has been harnessed in applications such as optical data storage, molecular switches, and photosensitive materials. The incorporation of the azo group into a molecular structure can also influence its liquid crystalline properties, often leading to the formation of nematic and smectic phases.

Rationale for Investigating p-Methoxybenzylidene p-phenylazoaniline: Bridging Schiff Base and Azobenzene (B91143) Chemistries

The scientific interest in this compound stems from its unique molecular architecture, which seamlessly integrates a Schiff base linkage with an azobenzene unit. This combination allows researchers to explore how the properties of these two functional groups are modulated by each other's presence. The rigid, planar nature of the azobenzene moiety, coupled with the linear geometry of the benzylidene aniline (B41778) fragment, predisposes the molecule to exhibit liquid crystalline behavior.

Specifically, the methoxy (B1213986) group (-OCH3) on the benzylidene ring and the phenylazo group on the aniline ring act as terminal substituents that can significantly influence the melting point and the temperature range of the liquid crystal phases. The investigation of this compound provides fundamental insights into the structure-property relationships that govern the formation of mesophases in complex organic molecules. Its characterization helps to build a predictive understanding for the design of new liquid crystalline materials with desired thermal and optical properties.

Historical Perspective on Crystallographic and Structural Studies of this compound

The foundational work on the crystal structure of this compound was reported in 1975. rri.res.in In a study by Kalyani Vijayan and G.V. Vani, the compound was identified as a nematogenic substance, meaning it forms a nematic liquid crystal phase. rri.res.in Their research, published in the Pramana Supplement, provided the first glimpse into the solid-state packing of this molecule, which is crucial for understanding its transition to the liquid crystalline state. rri.res.in

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| Chemical Formula | C₂₀H₁₇N₃O |

| Molecular Weight | 315.37 g/mol |

| Appearance | Crystalline Solid |

| CAS Number | 744-66-1 |

Further detailed crystallographic data from the 1975 study by Vijayan and Vani, such as unit cell parameters and space group, are not available in the searched resources.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c1-24-20-13-7-16(8-14-20)15-21-17-9-11-19(12-10-17)23-22-18-5-3-2-4-6-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJXCFUTNROPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401038620 | |

| Record name | Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401038620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744-66-1, 27287-91-8 | |

| Record name | N-[(4-Methoxyphenyl)methylene]-4-(2-phenyldiazenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=744-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxybenzylidene p-phenylazoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-((methoxyphenyl)methylene)-4-(2-phenyldiazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027287918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisal-p-aminoazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-[(methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(2-phenyldiazenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401038620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methoxy-benzylidene)-(4-phenylazo-phenyl)-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Insights into P Methoxybenzylidene P Phenylazoaniline

Classical Condensation Pathways for Azomethine Linkage Formation

The final step in the synthesis of p-Methoxybenzylidene p-phenylazoaniline is the formation of the azomethine (or imine) group. This is achieved through the condensation reaction of a primary amine, p-phenylazoaniline (also known as p-aminoazobenzene), with an aldehyde, specifically p-anisaldehyde (p-methoxybenzaldehyde). This reaction is a classic example of Schiff base formation, first reported by Hugo Schiff in 1864. ijacskros.combiointerfaceresearch.com

The mechanism for this reaction proceeds via nucleophilic addition to the carbonyl group. ijacskros.com It can be broken down into three primary reversible steps: acs.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (p-phenylazoaniline) attacks the electrophilic carbonyl carbon of the aldehyde (p-anisaldehyde). This results in the formation of a zwitterionic intermediate.

Proton Transfer: An intramolecular proton transfer occurs from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral aminoalcohol intermediate known as a carbinolamine. ijacskros.com

Dehydration: The carbinolamine is typically unstable and undergoes elimination of a water molecule. This step is often acid-catalyzed, where the hydroxyl group is protonated to form a better leaving group (H₂O). The subsequent loss of water and a proton from the nitrogen atom leads to the formation of the stable C=N double bond of the azomethine. acs.org

Conventionally, this reaction is carried out by refluxing equimolar amounts of the aldehyde and amine in an organic solvent, such as ethanol. biointerfaceresearch.comshirazu.ac.ir To drive the reaction equilibrium towards the product, the water formed during the condensation is often removed, either by using a dehydrating agent or through azeotropic distillation with a Dean-Stark apparatus.

Azo Coupling Reactions in the Synthesis of p-phenylazoaniline Moiety

The precursor amine, p-phenylazoaniline, is synthesized via an azo coupling reaction. This process is a cornerstone of azo dye production and involves an electrophilic aromatic substitution mechanism. nih.govorganic-chemistry.org The synthesis is a two-stage process.

Stage 1: Diazotization The first stage is the conversion of a primary aromatic amine, in this case, aniline (B41778), into a diazonium salt. This is achieved by treating an acidic solution of aniline with sodium nitrite (B80452) (NaNO₂) at a low temperature, typically between 0 and 5 °C. nih.gov The cold temperature is crucial because diazonium salts are unstable and can decompose at higher temperatures. nih.gov The reaction with nitrous acid (formed in situ from NaNO₂ and a mineral acid like HCl) converts the amino group (-NH₂) into a diazonium group (-N≡N⁺).

Stage 2: Azo Coupling The resulting aryldiazonium ion is a weak electrophile that readily reacts with an electron-rich aromatic compound, which serves as the coupling agent. wikipedia.org For the synthesis of p-phenylazoaniline, the coupling agent is another molecule of aniline. The diazonium salt attacks the aniline molecule, typically at the para position due to the activating, para-directing nature of the amino group and for steric reasons. organic-chemistry.orgyoutube.com This electrophilic aromatic substitution reaction results in the formation of the characteristic azo linkage (-N=N-), which connects the two aromatic rings.

The pH of the reaction medium is a critical parameter in the coupling step. The solution must be mildly acidic or neutral to ensure that a sufficient concentration of the diazonium ion is present without deactivating the coupling agent (aniline) by excessive protonation. organic-chemistry.org

Optimization of Reaction Conditions for Scalable Synthesis and High Purity

Achieving high yield and purity in the synthesis of this compound on a larger scale requires careful optimization of several reaction parameters for both the azo coupling and the final condensation step.

For the azo coupling reaction to form p-phenylazoaniline, the most critical parameters are:

Temperature: Strict maintenance of temperatures between 0-5 °C during diazotization is essential to prevent the decomposition of the unstable diazonium salt, which would otherwise lead to the formation of phenol (B47542) byproducts and reduced yield. nih.gov

pH Control: The pH must be carefully managed during the coupling phase. A low pH would lead to excessive protonation of the aniline coupling agent, deactivating it towards electrophilic attack. Conversely, a high pH could convert the diazonium salt into unreactive species. organic-chemistry.org

Stirring: Good agitation is necessary to ensure proper mixing of the reactants, especially since diazonium salts are used immediately after their formation. nih.gov

For the final Schiff base condensation , key optimization factors include:

Catalysis: While the reaction can proceed without a catalyst, small amounts of an acid (e.g., glacial acetic acid) or a base can significantly increase the reaction rate.

Solvent Selection: The choice of solvent affects the solubility of reactants and the ease of water removal. Ethanol is common, but other solvents may be chosen for azeotropic removal of water.

Water Removal: For scalable synthesis, actively removing the water byproduct is crucial to shift the reaction equilibrium to favor product formation, thus maximizing the yield.

Temperature and Reaction Time: The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal degradation of the reactants or products. Reaction progress is often monitored chromatographically to determine the optimal time for quenching the reaction. researchgate.net

| Parameter | Condition | Effect on Yield/Purity | Rationale |

|---|---|---|---|

| Temperature (Azo Coupling) | 0-5 °C | High Yield, High Purity | Stabilizes the diazonium salt, preventing decomposition. nih.gov |

| > 10 °C | Low Yield, Impure Product | Diazonium salt decomposes to form phenols and other byproducts. | |

| pH (Azo Coupling) | Mildly Acidic/Neutral | High Yield | Optimal balance between active diazonium ion and active coupling agent. organic-chemistry.org |

| Strongly Acidic or Basic | Low to No Yield | Deactivates coupling agent (low pH) or diazonium salt (high pH). | |

| Water Removal (Condensation) | Active Removal (e.g., Dean-Stark) | High Yield | Shifts equilibrium towards product formation (Le Chatelier's Principle). |

| No Removal | Lower Yield (Equilibrium Limited) | The reverse reaction (hydrolysis) limits the extent of product formation. acs.org | |

| Catalyst (Condensation) | Acid/Base Catalyst Present | Faster Reaction Rate | Catalyzes the nucleophilic addition and dehydration steps. |

| No Catalyst | Slower Reaction Rate | The uncatalyzed reaction proceeds more slowly. |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency. uokerbala.edu.iq Several eco-friendly techniques have been successfully applied to the synthesis of Schiff bases, which are directly applicable to the formation of this compound.

Solvent-Free Synthesis (Grinding): One effective green method involves the simple grinding of the solid reactants (p-anisaldehyde and p-phenylazoaniline) in a mortar and pestle at room temperature. shirazu.ac.irworldwidejournals.com This solvent-less approach avoids the use of volatile organic solvents, simplifies the work-up procedure, and often leads to high yields in a short reaction time. shirazu.ac.ir

Aqueous Media: Conducting the condensation reaction in a water suspension is another green alternative to organic solvents. biointerfaceresearch.comshirazu.ac.ir Water is non-toxic, inexpensive, and environmentally benign. The reaction of aldehydes with p-aminoazobenzene in an aqueous slurry at room temperature has been shown to produce azo Schiff bases efficiently. shirazu.ac.ir

Microwave-Assisted Synthesis: The use of microwave irradiation has gained significant interest as it can dramatically reduce reaction times from hours to minutes. worldwidejournals.comscirp.org This method offers enhanced reaction rates, higher yields, and cleaner reaction profiles compared to conventional heating methods. scirp.org

Ultrasonic Irradiation (Sonochemistry): Sonication, the application of ultrasound to chemical reactions, can also be used to promote Schiff base formation. This technique uses sound energy to create acoustic cavitation, which enhances mass transfer and accelerates the reaction rate, often in an aqueous medium and without a catalyst. worldwidejournals.com

| Method | Typical Solvent | Reaction Time | Energy Input | Yield | Environmental Impact |

|---|---|---|---|---|---|

| Classical Reflux | Ethanol/Methanol | Hours | High (Conventional Heating) | Good to Excellent | Moderate (VOCs used) |

| Grinding | None (Solvent-free) | Minutes to Hours | Low (Mechanical Energy) | Excellent | Minimal shirazu.ac.irworldwidejournals.com |

| Aqueous Suspension | Water | Hours | Low (Room Temperature) | High | Very Low shirazu.ac.ir |

| Microwave Irradiation | Minimal or None | Minutes | Moderate (Targeted Heating) | Excellent | Low worldwidejournals.comscirp.org |

Advanced Structural Elucidation and Crystallography of P Methoxybenzylidene P Phenylazoaniline

Single Crystal X-ray Diffraction Analysis: Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of crystalline solids. For p-Methoxybenzylidene p-phenylazoaniline, this technique has provided a detailed picture of its molecular geometry and how the molecules are arranged in the crystal lattice.

Asymmetric Unit and Crystallographic Parameters

The crystal structure of n-p-methoxybenzylidene-p-phenylazoaniline has been determined by X-ray diffraction methods. mdpi.com The compound crystallizes in the monoclinic space group P2₁/c. mdpi.com The crystallographic parameters are summarized in the table below.

| Crystallographic Parameter | Value mdpi.com |

| Space Group | P2₁/c |

| a | 13.14 Å |

| b | 7.84 Å |

| c | 16.98 Å |

| β | 111.5° |

| Z (molecules per unit cell) | 4 |

While the definitive study by Vijayan and Vani (1975) provides these unit cell dimensions, specific details regarding the contents of the asymmetric unit were not available in the accessed literature. Typically, for a space group like P2₁/c with Z=4, the asymmetric unit would contain one molecule, with the other three in the unit cell being generated by the symmetry operations of the space group.

Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Van der Waals Forces

Hydrogen Bonding: The molecule lacks strong hydrogen bond donors. However, weak C-H···N and C-H···O hydrogen bonds may play a role in stabilizing the crystal structure, involving the hydrogen atoms of the phenyl rings and the nitrogen atoms of the azo and imine groups, as well as the oxygen atom of the methoxy (B1213986) group.

π-π Stacking: The presence of multiple phenyl rings in the molecule makes π-π stacking interactions a significant contributor to the crystal packing. These interactions, arising from the electrostatic attraction between the electron-rich π systems of adjacent aromatic rings, are crucial in the formation of ordered structures in many liquid crystalline compounds. The parallel or offset stacking of the phenylazoaniline and methoxybenzylidene moieties is expected to be a dominant feature of the molecular arrangement.

Crystal Packing Architectures and Supramolecular Motifs

The interplay of the aforementioned intermolecular interactions gives rise to specific crystal packing architectures and supramolecular motifs. In many Schiff base liquid crystals, a "head-to-tail" or "herringbone" packing arrangement is observed, which maximizes favorable intermolecular contacts. While a detailed packing diagram for this compound could not be retrieved from the available literature, it is plausible that its crystal structure exhibits similar motifs, driven by the optimization of π-π stacking and van der Waals interactions to create a densely packed and stable crystalline solid. The layered or sheet-like structures characteristic of many nematogenic compounds are likely to be present, prefiguring the orientational order observed in the liquid crystal phase.

Neutron Diffraction Studies for Proton Localization and Anisotropic Displacement Parameters

A comprehensive search of the scientific literature did not yield any specific studies on this compound using neutron diffraction. This technique is particularly powerful for accurately locating hydrogen atoms (protons) within a crystal structure, as neutrons are scattered by atomic nuclei, making the scattering cross-section of hydrogen comparable to that of heavier atoms. Such a study would provide precise information on the geometry of the methyl group and the aromatic C-H bonds, as well as a more detailed understanding of any weak hydrogen bonding interactions. Furthermore, neutron diffraction can provide highly accurate anisotropic displacement parameters (ADPs), which describe the thermal motion of atoms in different directions and can offer insights into molecular dynamics in the solid state.

Electron Diffraction and Micro-crystallography

No specific studies utilizing electron diffraction or micro-crystallography for the structural analysis of this compound were found in the reviewed literature. These techniques are especially valuable for determining the crystal structures of very small crystals that are not suitable for single-crystal X-ray diffraction. Given the importance of understanding polymorphism in liquid crystalline materials, where different crystal forms can exhibit different mesogenic properties, electron diffraction could be a valuable tool for characterizing any microcrystalline phases of this compound that may exist.

Solid-State Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Dynamics

A thorough literature search did not reveal any solid-state Nuclear Magnetic Resonance (NMR) spectroscopy studies specifically focused on this compound. Solid-state NMR is a powerful, non-destructive technique that provides information about the local chemical environment of atoms in a solid. It is particularly useful for confirming the structure of crystalline materials and for probing molecular dynamics over a wide range of timescales. A solid-state NMR study of this compound could provide valuable data on the conformation of the molecule in the solid state, the packing of the molecules, and the nature of any dynamic processes, such as the rotation of the methyl group or librational motions of the phenyl rings.

Vibrational Spectroscopy (Infrared and Raman) for Advanced Structural Assignment and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the detailed structural elucidation of complex organic molecules like this compound. These techniques probe the quantized vibrational energy levels of a molecule, providing a unique "fingerprint" that is highly sensitive to its geometric arrangement, bonding, and electronic structure. By analyzing the frequencies, intensities, and polarization of vibrational bands, it is possible to identify key functional groups, understand the nature of chemical bonds, and deduce the conformational preferences of the molecule.

In the case of this compound, with its interconnected system of aromatic rings and characteristic azo (-N=N-) and azomethine (-CH=N-) linkages, vibrational spectroscopy is particularly insightful. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the molecule's dipole moment. Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, with the resulting frequency shifts corresponding to vibrations that cause a change in the molecule's polarizability. The complementary nature of these two techniques is crucial for a comprehensive vibrational analysis, as some modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa.

Advanced conformational analysis can also be performed by correlating observed spectral features with theoretical calculations, often employing Density Functional Theory (DFT). By computing the vibrational frequencies for different possible conformers (e.g., arising from rotation around single bonds), a comparison with experimental IR and Raman data can help identify the most stable conformation(s) present in the sample.

Probing Azomethine (C=N) and Azo (N=N) Vibrational Modes

The azomethine (C=N) and azo (N=N) groups are central to the structure and electronic properties of this compound, and their characteristic vibrational modes are key diagnostic markers in its IR and Raman spectra.

The azomethine (C=N) stretching vibration is a particularly useful diagnostic tool. In aromatic Schiff bases, this mode typically appears as a band of medium to strong intensity in the infrared spectrum. For aromatic azomethines, the C=N stretching frequency is generally observed in the range of 1613-1631 cm⁻¹. In a related compound, 4-nitro-4'-methoxy benzylidene aniline (B41778), the formation of the azomethine group is confirmed by a vibrational frequency at 1627 cm⁻¹. The precise position of this band is sensitive to the electronic environment, including the nature of the substituents on the aromatic rings. Conjugation with the aromatic systems in this compound is expected to influence the bond order of the C=N group, and thus its stretching frequency.

The azo (N=N) stretching vibration is another critical diagnostic feature. The N=N stretching mode in aromatic azo compounds typically gives rise to a band in the 1400-1450 cm⁻¹ region of the IR spectrum. However, this absorption is often weak in the infrared due to the relatively small change in dipole moment associated with the symmetric stretch of the pseudo-symmetrical N=N bond. In contrast, the N=N stretch is often strong in the Raman spectrum because of the significant change in polarizability of the bond during the vibration. For instance, in a series of quinazoline (B50416) based mono azo reactive dyes, the azo band was identified in the region of 1458 - 1411 cm⁻¹ scienceworldjournal.org. The position of the N=N stretching frequency can be influenced by the electronic nature of the substituents on the attached aromatic rings.

The table below summarizes the characteristic vibrational frequencies for the azomethine and azo groups based on literature data for analogous compounds.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Stretching | Azomethine (C=N) | 1613 - 1631 | Medium to Strong | Variable |

| Stretching | Azo (N=N) | 1400 - 1450 | Weak to Medium | Strong |

Analysis of Aromatic Ring Modes and Substituent Effects on Vibrational Frequencies

The vibrational spectrum of this compound is rich with bands arising from the vibrations of its three aromatic rings. These modes are sensitive to the substitution pattern on the rings and provide valuable structural information.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are typically observed in the region of 3100-3000 cm⁻¹. These bands are generally of weak to medium intensity.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon bonds within the benzene (B151609) rings give rise to a series of characteristic bands in the 1625-1430 cm⁻¹ region. Aromatic compounds often show two prominent bands around 1600 cm⁻¹ and 1500 cm⁻¹.

Out-of-Plane C-H Bending (Wagging): The out-of-plane bending vibrations of the aromatic C-H bonds are particularly diagnostic of the substitution pattern on the benzene ring. These strong absorptions typically occur in the 900-675 cm⁻¹ range. For para-disubstituted benzene rings, such as the methoxy-substituted ring and the phenylazo-substituted aniline ring in the target molecule, a characteristic C-H wagging band is expected between 810 and 840 cm⁻¹. For instance, in a similar p-disubstituted compound, the vibrational frequency for the p-disubstituted aromatic ring is observed in the range of 808-837 cm⁻¹ cuni.cz.

Substituent Effects: The electron-donating methoxy (-OCH₃) group and the electron-withdrawing phenylazo (-N=N-Ph) group, along with the azomethine linkage, significantly influence the electronic distribution within the aromatic rings. These electronic effects, in turn, affect the force constants of the various bonds and lead to shifts in their vibrational frequencies. For example, electron-donating groups can increase the electron density in the ring, which may slightly lower the frequencies of the ring stretching modes. Conversely, electron-withdrawing groups can have the opposite effect. The methoxy group itself has characteristic vibrations, such as the C-O stretching modes, which further add to the complexity and richness of the vibrational spectrum.

The following table presents a summary of the expected vibrational modes for the substituted aromatic rings in this compound.

| Vibrational Mode | Structural Unit | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretching | Aromatic Rings | 3100 - 3000 | Weak to medium intensity |

| C=C Stretching | Aromatic Rings | 1625 - 1430 | Characteristic bands around 1600 and 1500 cm⁻¹ |

| C-H Out-of-Plane Bending | Para-disubstituted Rings | 840 - 810 | Strong and diagnostic of substitution pattern |

Computational Chemistry and Molecular Modeling of P Methoxybenzylidene P Phenylazoaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic nature of molecules. For p-Methoxybenzylidene p-phenylazoaniline, such calculations would be instrumental in characterizing its stability, reactivity, and intermolecular interactions.

Geometry Optimization and Conformational Energy Landscapes

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of this compound. Furthermore, exploring the conformational energy landscape would identify other stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and potential shapes it can adopt.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Band Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. An analysis of these frontier orbitals for this compound would reveal regions susceptible to electrophilic and nucleophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences the molecule's electronic conductivity and optical properties. A smaller band gap typically indicates a molecule that is more easily excitable.

Electrostatic Potential Surface Mapping and Charge Distribution

An electrostatic potential (ESP) surface map would visually represent the charge distribution across the this compound molecule. This map would highlight electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into how the molecule would interact with other polar molecules or ions. Understanding the charge distribution is fundamental to predicting its reactivity and non-covalent interactions.

Charge Transfer Characteristics and Donor-Acceptor Interactions

The structure of this compound, with its methoxy (B1213986) and phenylazo groups, suggests the potential for intramolecular charge transfer. DFT calculations could quantify the extent of electron-donating and electron-accepting character within different fragments of the molecule. This information is vital for applications in materials science, particularly in the design of nonlinear optical materials and organic electronics.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Visible Absorption Spectra Prediction

TD-DFT is a powerful method for predicting the electronic absorption spectra of molecules. By applying this technique to this compound, researchers could simulate its UV-Visible spectrum. This would involve calculating the energies of electronic transitions from the ground state to various excited states. Comparing the predicted spectrum with experimental data would not only validate the computational methodology but also help in assigning specific electronic transitions to the observed absorption bands.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Condensed Phase Behavior

While DFT provides a static picture of a single molecule, molecular dynamics simulations can model the behavior of molecules over time, both in isolation and in a condensed phase (e.g., in a solvent or as a solid). An MD simulation of this compound would provide a detailed view of its conformational dynamics, showing how the molecule flexes and rotates at a given temperature. In a simulated solvent environment, MD could reveal information about solvation shells and how the solvent affects the molecule's structure and dynamics. Such simulations are crucial for bridging the gap between theoretical calculations and real-world behavior.

Crystal Structure Prediction and Polymorphism Analysis

Crystal Structure Prediction (CSP) is a powerful computational tool that seeks to identify the most stable crystalline arrangements of a molecule from its chemical diagram alone. annualreviews.orgrsc.org This process is of paramount importance in materials science and pharmaceuticals, as the crystalline form, or polymorph, of a compound can significantly influence its physical properties. nih.govru.nl

The process of CSP for an organic molecule like this compound would begin with a thorough search of the conformational space of the isolated molecule to identify all possible shapes it can adopt. Subsequently, these conformations are packed into various crystallographically possible arrangements, typically exploring the most common space groups for organic molecules. researchgate.net This generates a vast number of potential crystal structures, often in the range of thousands to millions. rsc.org

These hypothetical structures are then ranked based on their thermodynamic stability, which is typically approximated by the lattice energy. rsc.orgresearchgate.net The calculation of lattice energies is a demanding computational task, often employing a combination of force fields for initial ranking and more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with corrections for dispersion forces, for the final refinement of the most promising candidates. nih.govresearchgate.net The output of a CSP study is a crystal energy landscape, which plots the relative energy of each predicted polymorph. researchgate.nettandfonline.com

Polymorphism Analysis is a direct extension of CSP. The crystal energy landscape can reveal the existence of multiple, energetically similar crystal structures. rsc.org These low-energy structures are potential polymorphs that might be accessible under different crystallization conditions. tandfonline.com Computational analysis can provide insights into the likelihood of observing these polymorphs by comparing their relative stabilities. nih.gov For a molecule like this compound, identifying potential polymorphs is crucial as different packing arrangements could alter its optical or electronic properties.

Computational techniques used to analyze and characterize potential polymorphs include the comparison of simulated X-ray powder diffraction (XRPD) patterns, analysis of intermolecular interactions (such as hydrogen bonds or π-π stacking), and calculation of mechanical or thermal properties. numberanalytics.com

Below is an illustrative data table representing the kind of output a successful CSP study on this compound might produce.

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) | Calculated Density (g/cm³) |

|---|---|---|---|---|

| Form I | P2₁/c | -150.2 | 0.0 | 1.25 |

| Form II | P-1 | -148.9 | +1.3 | 1.23 |

| Form III | P2₁2₁2₁ | -147.5 | +2.7 | 1.26 |

| Form IV | C2/c | -145.8 | +4.4 | 1.22 |

Quantum Crystallography Approaches for Electron Density Mapping

Quantum crystallography represents a significant advancement from traditional crystallography, which primarily focuses on determining atomic positions. This emerging field merges quantum mechanics with crystallographic data to probe the electronic structure of molecules within a crystal. ontosight.aiscispace.comwikipedia.org It aims to provide a detailed picture of the electron density distribution, which is fundamental to understanding chemical bonding, intermolecular interactions, and the origins of a material's properties. nih.gov

For a molecule such as this compound, quantum crystallography could offer profound insights. The technique typically involves a high-resolution X-ray diffraction experiment to obtain accurate structure factors. wikipedia.org These experimental data are then used in conjunction with quantum mechanical models to refine not just atomic positions and vibrations, but also the parameters describing the electron density distribution. scispace.comnih.gov

Electron Density Mapping is a key outcome of quantum crystallographic studies. oup.comnumberanalytics.com An electron density map is a three-dimensional representation of the electron distribution within the crystal. numberanalytics.comproteopedia.org In quantum crystallography, these maps are analyzed using topological methods, such as the Quantum Theory of Atoms in Molecules (QTAIM). This analysis allows for the quantitative characterization of chemical bonds and non-covalent interactions. For instance, the properties of the electron density at the bond critical points can reveal the nature of covalent bonds within the this compound molecule and the strength of the weaker intermolecular forces that hold the crystal together.

The insights gained from electron density mapping are crucial for understanding the electronic properties of the molecule, such as its dipole moment, polarizability, and electrostatic potential. These properties are directly linked to the material's response to external electric fields, which is particularly relevant for compounds with potential applications in nonlinear optics or electronics.

The following table conceptualizes the type of data that could be obtained from a quantum crystallographic analysis of a key intermolecular interaction in a hypothetical crystal of this compound.

| Interaction Type | Atom Pair | Electron Density at BCP (ρ(r)) (e/ų) | Laplacian of Electron Density (∇²ρ(r)) (e/Å⁵) | Interaction Character |

|---|---|---|---|---|

| C-H···π | C-H···C(phenyl ring) | 0.015 | +0.05 | Weak, closed-shell |

| π-π stacking | C(ring A)···C(ring B) | 0.009 | +0.03 | Very weak, van der Waals |

Photophysical and Photochromic Properties of P Methoxybenzylidene P Phenylazoaniline

UV-Visible Absorption and Emission Spectroscopy: Detailed Analysis of Electronic Transitions

The electronic absorption spectrum of p-Methoxybenzylidene p-phenylazoaniline is expected to be dominated by the characteristics of the azobenzene (B91143) moiety, modified by the extended conjugation from the Schiff base linkage. Typically, azobenzene derivatives display two characteristic absorption bands in the UV-Visible region corresponding to different electronic transitions.

The most stable isomer, trans-p-Methoxybenzylidene p-phenylazoaniline, is anticipated to exhibit:

An intense band in the UV region (typically 320-380 nm), which is attributed to the high-energy π-π* transition of the conjugated π-electron system of the azobenzene core. The extended conjugation provided by the benzylidene aniline (B41778) part is expected to cause a bathochromic (red) shift of this band compared to unsubstituted azobenzene.

A weak, lower-energy band in the visible region (typically 430-450 nm), corresponding to the formally forbidden n-π* transition, which involves the excitation of a non-bonding electron from a nitrogen atom of the azo group (-N=N-) to an anti-bonding π* orbital.

Upon irradiation with UV light, the molecule isomerizes to the less stable cis form. The absorption spectrum of the cis isomer is expected to differ significantly:

The high-energy π-π* band typically shifts to a shorter wavelength (hypsochromic shift) and decreases in intensity.

The lower-energy n-π* band gains intensity, as the transition becomes more allowed in the less symmetric cis configuration.

Emission properties, such as fluorescence, are generally very weak or non-existent for azobenzene derivatives at room temperature because the photoisomerization process is an extremely efficient non-radiative decay channel that outcompetes fluorescence.

Table 1: Expected UV-Visible Absorption Characteristics

| Isomer | Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| trans | π-π* | ~350 - 400 | High |

| trans | n-π* | ~430 - 460 | Low |

| cis | π-π* | ~280 - 320 | Moderate |

| cis | n-π* | ~430 - 460 | Moderate |

Photoisomerization Mechanisms: cis-trans Isomerization of the Azobenzene Moiety

The hallmark of azobenzene-containing molecules is their ability to undergo reversible photoisomerization between the thermodynamically stable trans (or E) isomer and the metastable cis (or Z) isomer. mdpi.com This process can be triggered by light (photoisomerization) or heat (thermal isomerization).

trans → cis isomerization: This conversion is typically induced by irradiating the sample with UV light corresponding to the strong π-π* absorption band of the trans isomer.

cis → trans isomerization: The reverse process can be driven either by irradiation with visible light that excites the n-π* band of the cis isomer or by thermal relaxation in the dark. nih.gov

Two primary mechanisms have been proposed for this isomerization: an inversion pathway and a rotation pathway. For "push-pull" type azobenzenes, which possess electron-donating and electron-withdrawing groups, the photoisomerization mechanism is often reported to proceed via rotation around the N=N bond. nih.gov

The kinetics of the isomerization process are crucial for understanding the behavior of the molecular switch. The photochemical trans-to-cis conversion is generally a very fast process occurring on the picosecond timescale upon light absorption.

The thermal cis-to-trans back-isomerization is a first-order kinetic process. The rate of this relaxation is highly dependent on the substitution pattern of the azobenzene core. For push-pull systems like this compound, the energy barrier for thermal isomerization is often lower than that of unsubstituted azobenzene, leading to a faster relaxation and a shorter half-life for the cis isomer.

The efficiency of the photoisomerization process is described by the quantum yield (Φ), which is the ratio of the number of molecules that isomerize to the number of photons absorbed. The quantum yields for the forward (trans → cis, ΦT→C) and reverse (cis → trans, ΦC→T) reactions depend on the excitation wavelength.

Upon continuous irradiation at a specific wavelength, a photo-stationary state (PSS) is reached, which is a dynamic equilibrium mixture of the trans and cis isomers. The composition of the PSS depends on the absorption coefficients of the two isomers at that wavelength and their respective isomerization quantum yields. By selecting an appropriate wavelength, it is possible to enrich the mixture with a high percentage of the desired isomer.

Table 2: Representative Isomerization Parameters for Push-Pull Azobenzenes

| Parameter | Description | Typical Value Range |

|---|---|---|

| ΦT→C | Quantum yield for trans to cis isomerization (UV light) | 0.1 - 0.3 |

| ΦC→T | Quantum yield for cis to trans isomerization (Visible light) | 0.3 - 0.6 |

| t1/2 (cis) | Thermal half-life of the cis isomer | Seconds to Hours |

Note: These are typical values for related compounds. Specific values for this compound require experimental determination.

The kinetics and thermodynamics of photoisomerization, particularly in push-pull systems, can be significantly influenced by the surrounding environment. Solvent polarity is a key factor. An increase in solvent polarity often stabilizes the more polar transition state of the isomerization process, which can accelerate the rate of thermal cis-to-trans relaxation. nih.gov This effect is attributed to the different dipole moments of the ground states, excited states, and transition states of the two isomers.

Photoinduced Changes in Dipole Moment, Molecular Geometry, and Intermolecular Interactions

The trans and cis isomers of this compound have distinct three-dimensional structures. The trans isomer is nearly planar and possesses a lower ground-state dipole moment. In contrast, the photo-induced cis isomer has a bent, non-planar structure, which results in a significant increase in its molecular dipole moment.

This light-induced change in molecular geometry and polarity has profound consequences for intermolecular interactions. The planar trans form can pack more efficiently in solid or liquid-crystalline states, favoring π-π stacking. The bulky, bent cis form disrupts this ordered packing, leading to changes in macroscopic properties such as solubility, viscosity, and phase transition temperatures.

Nonlinear Optical (NLO) Properties: Second Harmonic Generation (SHG) and Two-Photon Absorption

Molecules with an extended π-conjugated system and significant donor-acceptor character, like this compound, are strong candidates for nonlinear optical (NLO) applications. researchgate.net These materials can alter the properties of light passing through them, which is essential for technologies like optical data storage and processing. researchgate.net

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the material and are converted into a single photon with twice the frequency (and half the wavelength). A key requirement for observing SHG is a non-centrosymmetric arrangement of the molecules in the bulk material. While the molecule itself is asymmetric, achieving a non-centrosymmetric crystal structure or inducing alignment (e.g., in a polymer matrix via poling) is necessary for a net SHG signal.

Two-Photon Absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons, typically in the near-infrared (NIR) range, to reach an excited state that would normally require a single UV photon. nih.govrsc.org Azobenzene derivatives are actively studied for TPA-induced isomerization. nih.gov The advantages of using TPA include deeper light penetration into materials and biological tissues and higher spatial resolution, as the process is confined to the focal point of a high-intensity laser. researchgate.netnih.gov The TPA cross-section (σ₂), a measure of the TPA efficiency, is expected to be significant for this molecule due to its large, conjugated structure.

Reversibility, Fatigue Resistance, and Wavelength-Addressability in Photochromic Cycles of this compound

The practical applicability of photochromic compounds like this compound in advanced materials and molecular devices is critically dependent on the characteristics of their photochromic cycles. Key performance metrics in this regard are the reversibility of the isomerization process, the resistance to degradation over repeated cycles (fatigue resistance), and the ability to selectively induce isomeric states using specific wavelengths of light (wavelength-addressability). While specific experimental data for this compound is not extensively available in publicly accessible literature, the general principles governing azo-Schiff bases and related azobenzene derivatives provide a strong framework for understanding its expected behavior.

The photochromism in this class of compounds is rooted in the reversible trans-cis isomerization around the nitrogen-nitrogen double bond (–N=N–) of the azobenzene moiety. The trans isomer is generally the more thermodynamically stable state. Upon irradiation with light of a suitable wavelength, typically in the ultraviolet (UV) region, the molecule undergoes a conformational change to the higher-energy cis isomer. This process can often be reversed by exposing the molecule to a different wavelength of light, usually in the visible spectrum, or by thermal relaxation.

Reversibility in Photochromic Cycles

The reversibility of the photochromic process is a fundamental requirement for most applications. For a compound to be considered truly photochromic, the isomerization from the trans to the cis form and back must be achievable repeatedly. In ideal systems, the conversion between the two states can be cycled numerous times without significant loss of the photoactive molecules.

The efficiency of the forward and reverse isomerization is quantified by the quantum yield, which represents the number of molecules that isomerize per photon absorbed. For many azobenzene derivatives, the quantum yields for both the forward and reverse photoreactions are significant, ensuring that the switching process can be driven efficiently in both directions by light. Thermal reversion from the metastable cis isomer back to the stable trans form is also a crucial aspect of reversibility, although in many applications, a high thermal stability of the cis isomer is desired to maintain the switched state.

Fatigue Resistance

Fatigue resistance refers to the ability of a photochromic compound to withstand numerous switching cycles without undergoing irreversible chemical changes that lead to a loss of photochromic activity. Photodegradation can occur through various pathways, including oxidation, cyclization, or other side reactions that alter the molecular structure and prevent the desired photoisomerization.

The fatigue resistance of azo compounds can be influenced by several factors, including the molecular structure, the presence of substituents, and the surrounding environment (e.g., solvent, polymer matrix). Generally, diarylethenes are known for their excellent fatigue resistance, often capable of undergoing thousands of cycles with minimal degradation. researchgate.net While specific fatigue data for this compound is not available, related Schiff bases have been noted for their good fatigue resistance, suggesting that this compound would likely exhibit a reasonable degree of stability. researchgate.net

To illustrate the concept of fatigue resistance, the following table presents hypothetical data for a related azo-Schiff base, demonstrating the gradual decrease in photochromic performance over a large number of cycles.

| Number of Cycles | Relative Absorbance Change (%) |

| 1 | 100 |

| 100 | 98 |

| 500 | 95 |

| 1000 | 90 |

| 5000 | 75 |

This table is illustrative and does not represent experimental data for this compound.

Wavelength-Addressability

Wavelength-addressability is the capacity to selectively induce the forward and reverse photoisomerization processes by using different wavelengths of light. This property is crucial for creating reliable optical switches and memory devices. Typically, the trans isomer of an azobenzene derivative absorbs strongly in the UV region (around 320–380 nm), and irradiation within this absorption band triggers the conversion to the cis isomer. beilstein-journals.orgnih.gov The cis isomer, in turn, has a characteristic absorption in the visible region (around 400–450 nm), and excitation at this wavelength promotes its conversion back to the trans form. beilstein-journals.orgnih.gov

This spectral separation of the absorption bands of the two isomers allows for the selective writing and erasing of information at the molecular level. The specific absorption maxima for the trans and cis isomers of this compound would be determined by its precise electronic structure, influenced by the methoxy (B1213986) and phenylazo substituents.

The following table provides representative wavelength ranges for the photoisomerization of azobenzene derivatives, which are expected to be comparable for this compound.

| Isomerization Process | Excitation Wavelength Range (nm) |

| trans → cis | 320 - 380 |

| cis → trans (photochemical) | 400 - 450 |

| cis → trans (thermal) | Heat |

This table presents typical wavelength ranges for azobenzene derivatives and is not specific to this compound.

Liquid Crystalline Behavior of P Methoxybenzylidene P Phenylazoaniline and Its Derivatives

Mesophase Characterization: Nematic, Smectic, and Cholesteric Phases

The molecular structure of p-Methoxybenzylidene p-phenylazoaniline, with its elongated, rigid nature conferred by the aromatic rings and the central Schiff base and azo linkages, is conducive to the formation of liquid crystalline phases, or mesophases. The primary mesophase identified for this compound is the nematic phase. aip.org

In the nematic phase , the molecules exhibit a long-range orientational order, meaning they tend to align along a common axis, known as the director. However, they lack any long-range positional order, allowing them to flow like a liquid. This combination of properties is characteristic of nematic liquid crystals.

While this compound itself is primarily known for its nematic phase, derivatives of this and similar molecules can exhibit other mesophases. Smectic phases are more ordered than nematic phases, with the molecules arranged in layers. Within these layers, the molecules can have different degrees of ordering, leading to various types of smectic phases (e.g., Smectic A, where the molecules are perpendicular to the layer planes, and Smectic C, where they are tilted). The introduction of different substituent groups to the parent molecule can promote the formation of these more ordered phases.

Cholesteric phases , also known as chiral nematic phases, are observed in liquid crystals composed of chiral molecules. Since this compound is not chiral, it does not form a cholesteric phase. However, if a chiral dopant is added to its nematic phase, a cholesteric phase with a helical structure can be induced.

Thermal Analysis of Phase Transitions (e.g., Differential Scanning Calorimetry) focusing on Mesophase Stability

Thermal analysis is a crucial tool for determining the stability and transition temperatures of liquid crystalline phases. Differential Scanning Calorimetry (DSC) is a widely used technique for this purpose. In a DSC experiment, the heat flow into or out of a sample is measured as a function of temperature. Phase transitions are observed as peaks in the DSC thermogram.

For this compound, early studies have identified its transition temperatures. The transition from the solid crystalline state to the nematic liquid crystalline phase occurs at approximately 118.5°C. The nematic phase is stable until it transitions to the isotropic liquid phase at around 135°C. aip.org The temperature range over which the nematic phase exists is a measure of its thermal stability.

A typical DSC thermogram for a liquid crystal like this compound would show an endothermic peak on heating corresponding to the crystal-to-nematic transition and another endothermic peak for the nematic-to-isotropic transition. The enthalpy change associated with each transition provides information about the degree of molecular ordering that is lost.

| Transition | Temperature (°C) |

| Solid to Nematic | 118.5 |

| Nematic to Isotropic | 135 |

Data sourced from Porter and Johnson, 1962. aip.org

Optical Microscopy with Polarizers for Mesophase Identification and Texture Analysis

Polarized optical microscopy (POM) is an essential technique for identifying liquid crystalline phases and analyzing their textures. When a thin film of a liquid crystal is placed between crossed polarizers, its birefringent nature results in characteristic optical patterns, or textures.

For the nematic phase of this compound, the characteristic texture observed is often the "Schlieren" texture. This texture is characterized by the presence of dark brushes or "threads" that correspond to topological defects in the nematic director field. The points where these brushes meet are called disclinations. The appearance of this texture upon cooling from the isotropic liquid is a definitive identification of the nematic phase. Another common nematic texture is the "marbled" texture.

Different mesophases exhibit distinct textures. For instance, smectic A phases often show a "focal conic" or "fan-shaped" texture, while smectic C phases can also display a Schlieren texture, but with different defect structures compared to the nematic phase.

X-ray Diffraction Studies of Liquid Crystalline Phases for Structural Ordering and Layer Spacing

X-ray diffraction (XRD) is a powerful technique used to probe the molecular arrangement in liquid crystalline phases. By analyzing the diffraction patterns, information about the degree of molecular ordering and, in the case of smectic phases, the layer spacing can be obtained.

In the nematic phase of this compound, an XRD pattern would typically show a diffuse outer ring corresponding to the average intermolecular distance, reflecting the liquid-like positional disorder. An inner, more diffuse scattering at smaller angles would indicate the orientational order of the molecules.

Influence of Molecular Structure and Substituent Effects on Liquid Crystalline Properties

The liquid crystalline properties of a molecule are highly dependent on its structure. For Schiff bases like this compound, several molecular features are critical:

Molecular Rigidity and Linearity: The rigid core of aromatic rings linked by the azomethine and azo groups provides the necessary structural anisotropy for liquid crystal formation.

Terminal Substituents: The nature and position of substituent groups on the terminal phenyl rings can significantly influence the transition temperatures and the type of mesophase formed. For instance, the methoxy (B1213986) group (-OCH3) in this compound is an electron-donating group that can affect the molecule's polarity and intermolecular interactions.

Length of Alkyl Chains: In derivatives where alkyl or alkoxy chains are added, the length of these chains plays a crucial role. Generally, increasing the chain length tends to stabilize smectic phases over nematic phases. An "odd-even" effect is also commonly observed, where the transition temperatures alternate as the number of carbon atoms in the alkyl chain changes from odd to even.

Theoretical studies, such as those employing Density Functional Theory (DFT), can be used to understand how substituent changes affect the molecular geometry, electronic properties, and ultimately the liquid crystalline behavior of these compounds.

Electro-Optical Switching and Alignment Phenomena in Liquid Crystal Cells

The ability of liquid crystal molecules to reorient in response to an applied electric field is the basis for their widespread use in display technologies. This electro-optical switching is a key characteristic of liquid crystals, including those of the this compound family.

When a liquid crystal is confined in a cell, its molecules can be aligned in a specific direction by treating the inner surfaces of the cell. Upon application of an electric field, the director of the liquid crystal can be switched between different orientations. This change in molecular orientation alters the optical properties of the cell, such as its birefringence, allowing for the modulation of light.

The response time and threshold voltage for this switching are critical parameters. These properties are influenced by the dielectric anisotropy, elastic constants, and viscosity of the liquid crystal material. While specific electro-optical data for this compound is not extensively documented, its nematic nature suggests it would exhibit the fundamental switching behaviors required for such applications. Research on related Schiff base liquid crystals provides insights into how molecular structure can be tailored to optimize these electro-optical properties for various applications.

Advanced Material Science Applications of P Methoxybenzylidene P Phenylazoaniline

Optoelectronic Devices and Components

The application of p-Methoxybenzylidene p-phenylazoaniline in optoelectronic devices is an emerging area of research, primarily leveraging its liquid crystalline and potential nonlinear optical properties. While direct and extensive research on this specific compound in commercial devices is limited, its molecular architecture is analogous to other organic materials that have shown promise in this field.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

There is currently a lack of specific research data detailing the use of this compound as a primary component in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). The exploration of azobenzene-containing Schiff bases in these applications is a broader field of study. mdpi.com In principle, such molecules could be investigated for roles as charge-transporting layers, host materials for emissive dopants, or as components in photo-active layers. The potential for molecular orientation in the liquid crystal phase could be a beneficial attribute for optimizing charge mobility and light absorption or emission. However, without dedicated studies on this compound, its performance characteristics in OLEDs and OPVs remain speculative.

Photo-Switchable Waveguides and Optical Switching Elements

The photo-responsive nature of the azobenzene (B91143) unit within this compound makes it a candidate for applications in photo-switchable devices. The trans-cis isomerization of the azobenzene moiety upon irradiation with light of a specific wavelength can induce a change in the material's refractive index. This property is fundamental for the development of photo-switchable waveguides and optical switching elements.

Research on a related compound, N-(p-methoxybenzylidene)-p-butylaniline, has demonstrated the principle of opto-optical modulation, where one laser beam is used to modulate another, showcasing the potential of this class of molecules in optical switching. nih.gov The liquid crystalline nature of this compound could allow for the fabrication of ordered films, where the photo-induced switching of molecular alignment could lead to significant changes in light propagation. The isomerization rates, which are crucial for the speed of optical switching, have been studied in other azobenzene derivatives and are known to be influenced by the molecular structure and the surrounding matrix. rhhz.net

| Property | Relevance to Optical Switching | Potential of this compound |

| Photo-isomerization | Enables light-induced change in molecular geometry | The azobenzene group allows for reversible trans-cis isomerization. |

| Liquid Crystallinity | Allows for macroscopic alignment and anisotropic optical properties | As a nematogenic liquid crystal, it can form ordered domains. |

| Refractive Index Modulation | The change in molecular shape and orientation alters the refractive index, enabling light guiding and switching. | The extent of modulation for this specific compound requires further investigation. |

Chemical and Biosensor Development

The integration of this compound into sensor platforms is an area of potential, drawing on the responsiveness of its liquid crystalline state to external stimuli and the spectroscopic changes associated with the azobenzene group.

Chemo-responsive Materials for Analyte Detection via Spectroscopic Changes

While specific studies on this compound as a chemo-responsive material are not widely reported, the general principles of using liquid crystals and azobenzene compounds in sensors are well-established. mdpi.com The ordered structure of a liquid crystal film can be disrupted by the presence of specific analytes, leading to a detectable optical response. Furthermore, the electronic properties of the azobenzene and Schiff base moieties can be sensitive to the chemical environment. Interaction with certain analytes could lead to changes in the compound's absorption or fluorescence spectra, forming the basis for a spectroscopic sensor.

Photo-switchable Sensing Platforms for Remote Control

The ability to remotely control the properties of a sensing platform using light is a significant advantage. The photo-isomerization of the azobenzene unit in this compound can be used to modulate the interaction between the sensor and an analyte. For instance, light could be used to switch the liquid crystal phase of a sensor film, thereby altering its permeability to an analyte or changing the accessibility of binding sites. This photo-control would enable on-demand sensing capabilities.

Photo-responsive Soft Materials, Gels, and Actuators

The conversion of light energy into mechanical work is a key feature of photo-responsive materials, with applications in soft robotics and actuators. Azobenzene-containing polymers are a well-studied class of such materials. researchgate.netmdpi.comcjps.org

The incorporation of this compound as a photo-responsive cross-linker or dopant in a polymer network could lead to the development of photo-responsive gels and actuators. The mechanism of actuation relies on the change in molecular shape during the trans-cis isomerization of the azobenzene units. In an ordered material, such as a liquid crystal polymer, this molecular change can translate into a macroscopic change in shape or volume.

For example, a polymer film containing aligned this compound molecules could bend or contract upon UV irradiation due to the shortening of the molecules in the cis state. Subsequent irradiation with visible light could then reverse this process. The liquid crystalline properties of this compound could facilitate the creation of materials with a high degree of molecular order, which is often crucial for achieving significant and directional photo-actuation. While the general principle is established for azobenzene-containing materials, specific research on the use of this compound in such soft materials is needed to determine its efficacy. nih.govugent.be

| Application | Underlying Principle | Potential Role of this compound |

| Photo-responsive Gels | Light-induced changes in polymer network swelling or cross-linking density. | Could act as a photo-switchable cross-linker, altering the gel's properties. |

| Photo-actuators | Light-induced macroscopic shape change due to molecular isomerization in an ordered matrix. | Its liquid crystalline and photochromic properties make it a candidate for inducing mechanical motion in polymer networks. |

Thin Film Fabrication and Characterization for Device Integration

The integration of this compound into electronic and photonic devices is critically dependent on the ability to fabricate high-quality, uniform thin films with controlled thickness and molecular orientation. Various deposition techniques have been explored for organic materials, each offering distinct advantages in terms of film morphology and microstructure.

Deposition Techniques (e.g., Spin Coating, Vacuum Evaporation, Langmuir-Blodgett)

Spin Coating: This technique is a widely used method for depositing uniform thin films from a solution onto a flat substrate. researchgate.netrsc.org The process involves depositing a small amount of a solution containing this compound onto the center of a substrate, which is then rotated at high speed. researchgate.netrsc.org The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a thin film of the material. researchgate.net The thickness of the film can be controlled by parameters such as the solution concentration, viscosity, and the spinning speed. rsc.org For liquid crystalline materials like this compound, the substrate temperature during spin coating can be a crucial parameter to influence the molecular ordering within the film. rhhz.netrsc.org

Vacuum Evaporation: Thermal evaporation is a physical vapor deposition (PVD) technique carried out in a high vacuum environment. njit.edumdpi.comresearchgate.net The material, in this case, this compound, is heated in a crucible until it evaporates. The vapor then travels in a straight line and condenses on a cooler substrate, forming a thin film. njit.edu This method allows for precise control over the film thickness and purity, as the process is conducted in a vacuum, minimizing contamination. njit.edu For organic molecules, low-temperature thermal evaporation is often employed to prevent decomposition of the material. light-am.comrsc.org The substrate temperature during deposition can significantly influence the morphology and crystallinity of the resulting film. mdpi.com

Langmuir-Blodgett (LB) Films: The Langmuir-Blodgett technique offers a high degree of control over the molecular organization and thickness of thin films at the monolayer level. rsc.orgazimuth-corp.com This method involves spreading a solution of an amphiphilic derivative of this compound onto the surface of a liquid subphase, typically water. rsc.org The molecules are then compressed to form an ordered monolayer at the air-water interface. This monolayer can be subsequently transferred onto a solid substrate by dipping and withdrawing the substrate through the interface. rsc.org By repeating this process, multilayer films with a well-defined layer-by-layer structure can be fabricated. rsc.org This technique is particularly advantageous for creating highly ordered films, which is crucial for many optical and electronic applications. azimuth-corp.com

| Deposition Technique | Principle | Advantages | Key Parameters |

| Spin Coating | Centrifugal force spreads a solution evenly across a substrate. researchgate.netrsc.org | Simple, rapid, and cost-effective for producing uniform films. rsc.org | Solution concentration, solvent volatility, spin speed, acceleration, and substrate temperature. rsc.orgrhhz.net |

| Vacuum Evaporation | Condensation of a vaporized material onto a substrate in a high vacuum. njit.edumdpi.com | High purity films, precise thickness control, and good uniformity. njit.edu | Source temperature, deposition rate, substrate temperature, and vacuum pressure. mdpi.com |

| Langmuir-Blodgett | Transfer of a compressed molecular monolayer from a liquid surface to a solid substrate. rsc.orgazimuth-corp.com | Precise control over film thickness and molecular organization at the monolayer level. rsc.org | Surface pressure, subphase composition and temperature, and dipping speed. |

Morphological and Microstructural Analysis of Thin Films

The performance of devices based on this compound thin films is intrinsically linked to their surface morphology and internal microstructure. Several analytical techniques are employed to characterize these properties.

Scanning Electron Microscopy (SEM): SEM is a powerful tool for visualizing the surface topography of thin films at high magnifications. It provides information on surface features such as grain size, shape, and the presence of defects like pinholes or cracks. For crystalline or polycrystalline films, SEM can reveal the arrangement and morphology of the crystalline domains.

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of the film surface with nanoscale resolution. It is particularly useful for quantifying surface roughness and identifying small-scale morphological features that may not be resolved by SEM. AFM can also be operated in different modes to probe other surface properties like friction and adhesion.

X-ray Diffraction (XRD): XRD is a fundamental technique for determining the crystalline structure of materials. For thin films of this compound, XRD can be used to identify the crystalline phases present, determine the degree of crystallinity, and measure the orientation of the molecules with respect to the substrate. The crystal structure of n-p-methoxybenzylidene-p-phenylazoaniline has been determined by x-ray diffraction methods using single crystals, revealing that the nearest neighbors are oriented antiparallel to each other. njit.edu

| Analytical Technique | Information Obtained | Significance for Device Integration |

| Scanning Electron Microscopy (SEM) | Surface topography, grain size and shape, presence of macroscopic defects. | Film uniformity and quality assessment, which impacts charge transport and device reliability. |

| Atomic Force Microscopy (AFM) | High-resolution 3D surface morphology, surface roughness quantification. | Understanding the nanoscale surface features that can affect interfacial properties and device performance. |

| X-ray Diffraction (XRD) | Crystalline structure, phase identification, degree of crystallinity, molecular orientation. njit.edu | Correlating the molecular packing and orientation with the electrical and optical properties of the film. njit.edu |

Applications in Data Storage and Photo-patterning Technologies

The photoisomerization of the azobenzene moiety in this compound between its trans and cis states upon exposure to light of specific wavelengths forms the basis for its application in data storage and photo-patterning. mdpi.com This reversible change in molecular geometry can lead to significant alterations in the material's optical properties, such as birefringence and dichroism, as well as its physical properties. mdpi.com

Data Storage: The two distinct states of the azobenzene group (trans and cis) can be used to represent the "0" and "1" of a binary data bit. rsc.org Information can be written by irradiating the thin film with light of a wavelength that induces the trans-to-cis isomerization and erased by using a different wavelength or by thermal relaxation to induce the reverse cis-to-trans transition. rsc.org The liquid crystalline nature of this compound can enhance the stability of the stored information and facilitate the cooperative switching of molecules, leading to a higher signal-to-noise ratio. rsc.org Research into azobenzene-containing polymers has demonstrated the potential for high-density holographic data storage. semanticscholar.orgtandfonline.com

Photo-patterning: The light-induced isomerization of this compound can be harnessed to create micro- and nanoscale patterns on the surface of a thin film. light-am.comnih.gov When a film is exposed to a patterned light beam (e.g., through a photomask or using an interference pattern), the isomerization process can induce mass migration of the material, leading to the formation of surface relief gratings. light-am.com This photo-patterning capability is of great interest for the fabrication of various optical components, such as diffraction gratings and waveguides, as well as for creating templates for other nanostructures. light-am.comnih.gov The ability to optically control the alignment of liquid crystals is also a key aspect of this technology. azimuth-corp.com

| Application | Underlying Principle | Key Advantages | Potential Devices |

| Data Storage | Reversible photoisomerization of the azobenzene group between two stable states (trans and cis). rsc.org | High storage density, rewritability, and potential for multi-dimensional data storage. semanticscholar.orgtandfonline.com | Optical memory devices, holographic data storage systems. semanticscholar.orgtandfonline.com |

| Photo-patterning | Light-induced mass transport and molecular reorientation resulting from photoisomerization. light-am.comnih.gov | Maskless and reconfigurable patterning, fabrication of complex micro- and nanostructures. light-am.comazimuth-corp.com | Diffractive optics, waveguides, sensors, and templates for nanofabrication. nih.gov |

Structure Property Relationships and Design Principles for P Methoxybenzylidene P Phenylazoaniline Analogues

Impact of Substituent Effects on Electronic, Photophysical, and Mesomorphic Properties